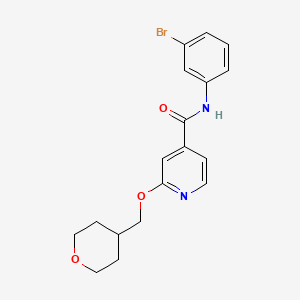

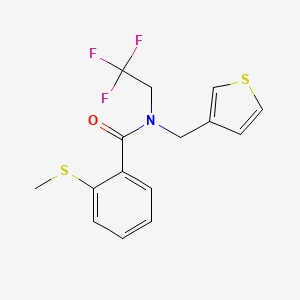

![molecular formula C10H8N4O B2434969 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile CAS No. 1358959-70-2](/img/structure/B2434969.png)

4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile” is a chemical compound with the molecular formula C10H8N4O and a molecular weight of 200.20 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimido[4,5-b]pyrrolizine core, which is a bicyclic system with two nitrogen atoms in each ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as pyrimidopyrimidines, have shown various reactivities. These include reactions with thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile and its derivatives are used in various chemical syntheses and reactions. For instance, a study explored the synthesis and reactions of Biginelli-compounds, a class of compounds related to 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile. The research focused on methylation, acylation, and the preparation of pyrimidines and thiazines starting from these compounds (Kappe & Roschger, 1989).

Another study described the copper-catalyzed oxidative annulation between 2-aminopyridine and arylidenemalononitrile leading to 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitriles. This process involved a series of mechanistic steps, including aza-Michael addition and aerobic dehydrogenation (Mishra & Hajra, 2015).

Biological Applications and Antimicrobial Activity

Research has also been conducted on the utility of 4-oxo derivatives in the synthesis of new series of fused pyrimidines with antimicrobial properties. For example, thiazolo[3,2-a]pyrimidines demonstrated high activity against both Gram-positive and Gram-negative bacteria (Morsy & Moustafa, 2019).

A study on the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid used 4-(trifluoromethyl)pyrimidin-2(1H)-ones, closely related to 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile. This synthesis led to the creation of new trifluoromethylated compounds with potential biological applications (Sukach et al., 2015).

Catalysis and Environmental Applications

- The compound has also been used in the context of green chemistry. β-Cyclodextrin, a biomimetic catalyst, was used for the synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives in an environmentally friendly manner, highlighting its potential in sustainable chemistry practices (Ghorad et al., 2017).

Propriétés

IUPAC Name |

1-oxo-2,6,7,8-tetrahydropyrimido[4,5-b]pyrrolizine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-4-6-7-2-1-3-14(7)9-8(6)12-5-13-10(9)15/h5H,1-3H2,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKOXDNOFUULOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C(N2C1)C(=O)NC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

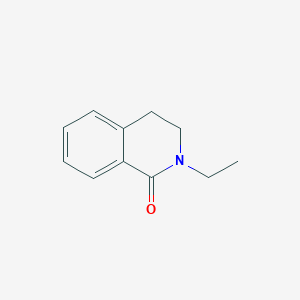

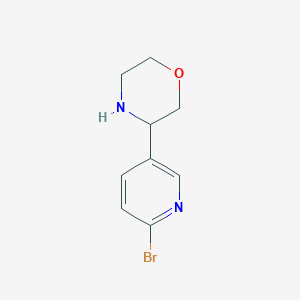

![5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2434897.png)

![Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2434907.png)